(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine
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Overview
Description
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the second position of the thiazole ring and an amine group attached to an ethan-1-amine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthioamide with α-halo ketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine: Characterized by a methyl group at the second position of the thiazole ring.
(1S)-1-(2-ethyl-1,3-thiazol-4-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
(1S)-1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine: Contains a phenyl group at the second position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group may affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3/t4-/m0/s1 |
InChI Key |
IXVBHPYKGWVUDT-BYPYZUCNSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@H](C)N |
Canonical SMILES |
CC1=NC(=CS1)C(C)N |
Origin of Product |
United States |
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